(R)-2-Amino-3-phenyl-N-((1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)propanamide
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Overview
Description
®-2-Amino-3-phenyl-N-((1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)propanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines an amino group, a phenyl ring, and a piperidine moiety, making it an interesting subject for scientific investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-phenyl-N-((1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Moiety: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tetrahydro-2H-pyran Group: This step involves the addition of the tetrahydro-2H-pyran group to the piperidine ring using specific reagents and conditions.
Coupling with the Amino Acid Derivative: The final step involves coupling the modified piperidine with an amino acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow chemistry to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-phenyl-N-((1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
®-2-Amino-3-phenyl-N-((1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a ligand for various biological targets.
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly for its ability to interact with specific receptors or enzymes.
Chemical Biology: The compound is used as a tool to study biological processes and pathways, providing insights into cellular mechanisms.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-phenyl-N-((1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine
- N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
Uniqueness
®-2-Amino-3-phenyl-N-((1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)propanamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C21H33N3O2 |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
(2R)-2-amino-N-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H33N3O2/c22-20(14-17-4-2-1-3-5-17)21(25)23-15-18-6-10-24(11-7-18)16-19-8-12-26-13-9-19/h1-5,18-20H,6-16,22H2,(H,23,25)/t20-/m1/s1 |
InChI Key |
SCTYWPSGIUHZAD-HXUWFJFHSA-N |
Isomeric SMILES |
C1CN(CCC1CNC(=O)[C@@H](CC2=CC=CC=C2)N)CC3CCOCC3 |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(CC2=CC=CC=C2)N)CC3CCOCC3 |
Origin of Product |
United States |
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